molecular formula C11H15NO4 B6147016 methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate CAS No. 61103-16-0

methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

Cat. No. B6147016
CAS RN: 61103-16-0
M. Wt: 225.2
InChI Key:
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Description

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate, or MDPA, is an organic compound used in a variety of scientific applications, including synthesis, research, and lab experiments. MDPA is a derivative of the naturally occurring amino acid phenylalanine, and is a building block for many other compounds. MDPA has a wide range of uses due to its unique properties, and is used in a variety of scientific applications.

Scientific Research Applications

MDPA is used in a variety of scientific research applications, including drug design, material science, and biochemistry. In drug design, MDPA is used to modify existing drugs or create new drugs with desired properties. In material science, MDPA is used to create polymers and other materials with desired properties. In biochemistry, MDPA is used to study the structure and function of proteins and other biological molecules.

Mechanism of Action

The exact mechanism of action of MDPA is not fully understood, but it is believed to act as a modulator of protein structure and function. It is thought to interact with amino acid side chains, altering the structure and function of proteins. Additionally, MDPA may interact with other molecules in the cell, such as DNA, RNA, and lipids.
Biochemical and Physiological Effects
The effects of MDPA on biochemical and physiological processes are not fully understood. However, it is known to interact with proteins, altering their structure and function. It is also believed to interact with other molecules in the cell, such as DNA, RNA, and lipids. Additionally, MDPA may affect gene expression, enzyme activity, and signal transduction pathways.

Advantages and Limitations for Lab Experiments

MDPA is a useful compound for lab experiments due to its ability to modify proteins and other molecules. It is also relatively inexpensive and easy to synthesize. However, MDPA can be toxic in high concentrations, so it should be used with caution in experiments. Additionally, the exact mechanism of action of MDPA is not fully understood, so its effects on biochemical and physiological processes may be unpredictable.

Future Directions

Future research on MDPA could focus on its effects on biochemical and physiological processes, such as gene expression, enzyme activity, and signal transduction pathways. Additionally, further research could be conducted to better understand the mechanism of action of MDPA, as well as to identify novel uses for the compound. Other potential future directions include the development of new synthesis methods, the creation of new materials using MDPA, and the development of new drugs using MDPA.

Synthesis Methods

MDPA can be synthesized in a variety of ways, depending on the desired end product. One common method for synthesizing MDPA is by reacting ethyl acetate with anhydrous ammonia in the presence of a catalyst, such as sodium hydroxide. This reaction yields a white crystalline solid that is then purified and isolated. Other methods for synthesizing MDPA include reacting phenylalanine with formaldehyde, or reacting phenylalanine with dimethyl sulfate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate involves the reaction of 4-amino-2,5-dimethoxybenzaldehyde with methyl bromoacetate in the presence of a base to form the intermediate methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate. The intermediate is then hydrolyzed to yield the final product.", "Starting Materials": [ "4-amino-2,5-dimethoxybenzaldehyde", "methyl bromoacetate", "base" ], "Reaction": [ "Step 1: 4-amino-2,5-dimethoxybenzaldehyde is reacted with methyl bromoacetate in the presence of a base to form the intermediate methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate.", "Step 2: The intermediate is hydrolyzed using an acid to yield the final product, methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate." ] }

CAS RN

61103-16-0

Product Name

methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

Molecular Formula

C11H15NO4

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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